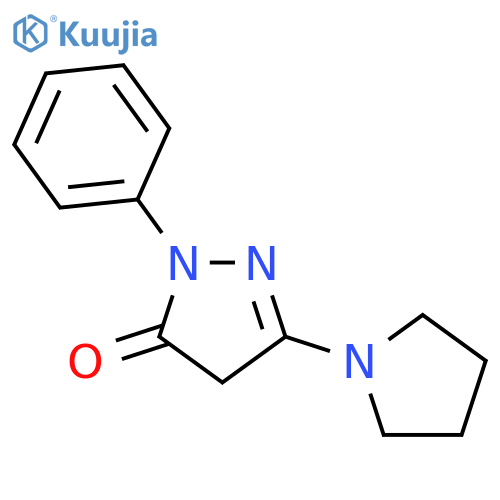Cas no 30707-75-6 (1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one)

30707-75-6 structure
商品名:1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
- 2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one
- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(1-pyrrolidinyl)-
- JAKBNAULJFQSPV-UHFFFAOYSA-N
- 2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one
- DB-337377
- 30707-75-6
- DTXSID80743564
-
- インチ: InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
- InChIKey: JAKBNAULJFQSPV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCCC3
計算された属性
- せいみつぶんしりょう: 229.121512110g/mol
- どういたいしつりょう: 229.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188013-1g |
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one |
30707-75-6 | 95% | 1g |
$482 | 2021-08-05 | |
| Alichem | A109006357-1g |
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one |
30707-75-6 | 95% | 1g |
$424.32 | 2023-09-02 | |
| Chemenu | CM188013-1g |
2-phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one |
30707-75-6 | 95% | 1g |
$457 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732864-1g |
2-Phenyl-5-(pyrrolidin-1-yl)-2,4-dihydro-3h-pyrazol-3-one |
30707-75-6 | 98% | 1g |
¥4326.00 | 2024-08-02 |
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
30707-75-6 (1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬